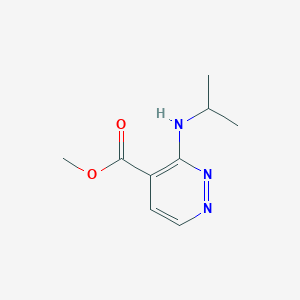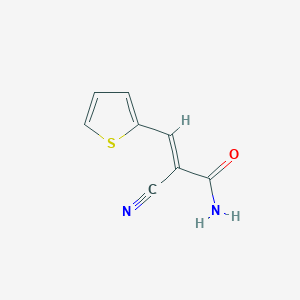![molecular formula C19H16ClN7O B2957388 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005951-21-2](/img/structure/B2957388.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrolopyrimidine . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. It includes a pyrazole ring bound to a phenyl group, a pyrimidin ring, and a cyclopropane carboxamide group . The exact structure can be determined using techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación
Antitubercular Agents
Pyrazolo[3,4-d]pyrimidines have been explored for their potential as antitubercular agents . These compounds, including derivatives similar to the one , have shown activity against Mycobacterium tuberculosis. They work by inhibiting the growth of the bacteria responsible for tuberculosis. The structure-activity relationships of these compounds provide insights into their potential use in developing new treatments for TB, especially given the rise of drug-resistant strains .
Akt Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is also significant in cancer research due to its ability to inhibit Akt kinase. Akt kinase is a critical component in various cellular processes, including metabolism, proliferation, and survival. Inhibitors targeting this kinase can potentially treat cancers by preventing the phosphorylation of Akt and downstream biomarkers, leading to the inhibition of tumor growth .
Anticancer Agents
Compounds with the pyrazolo[3,4-d]pyrimidine core are being studied as anticancer agents . They target various cancer-related pathways and enzymes, such as tyrosine kinases, ABL kinase, and mammalian target of rapamycin (mTOR). By inhibiting these targets, they can interfere with cancer cell growth and proliferation, offering a route to new cancer therapies .
Kinase Inhibition for Autoimmune Diseases
The inhibition of specific kinases is a promising strategy for treating autoimmune diseases. Pyrazolo[3,4-d]pyrimidine derivatives can be designed to selectively inhibit kinases involved in autoimmune responses, potentially leading to new treatments for conditions like rheumatoid arthritis .
Drug Metabolism and Pharmacokinetics (DMPK) Studies
The compound’s structural features make it suitable for studying drug metabolism and pharmacokinetics. Understanding how compounds like this are metabolized and distributed in the body can inform the development of drugs with better efficacy and safety profiles .
Development of Therapeutics
The pyridopyrimidine moiety, which is part of the compound’s structure, is present in several drugs and is being actively studied for the development of new therapies. This research includes synthesizing new derivatives and evaluating their therapeutic potential across a range of diseases .
Crystallography and Structural Biology
In structural biology, compounds like this are used to study protein-ligand interactions through crystallography. By forming complexes with proteins, researchers can determine the structure of the protein-compound complex, which is crucial for understanding how drugs interact with their targets at the molecular level .
Electronic and Optical Material Research
Pyrazolo[3,4-d]pyrimidine derivatives are also of interest in material science, particularly in the study of electronic and optical properties. They can be used to develop materials with specific electronic characteristics or to enhance the efficiency of processes like second harmonic generation (SHG) .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, detailed analysis of its molecular structure, investigation of its reactivity, elucidation of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, its safety profile and potential applications in various fields could be explored .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This results in a decrease in the phosphorylation of Akt and its downstream targets .
Biochemical Pathways
The inhibition of Akt phosphorylation affects several downstream pathways. One of the key pathways is the PI3K/Akt/mTOR pathway , which is involved in cell survival and growth . By inhibiting Akt, this compound can disrupt this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt and disrupting the PI3K/Akt/mTOR pathway, the compound can reduce cell proliferation and survival, leading to a decrease in tumor growth .
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-11-8-16(24-19(28)12-2-3-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-6-4-13(20)5-7-14/h4-10,12H,2-3H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCVDKUXNBGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2957307.png)



![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)





![3-allyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2957323.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)